molecular formula C19H15N3O2S B2877707 ethyl (2E)-2-cyano-3-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}prop-2-enoate CAS No. 478258-32-1

ethyl (2E)-2-cyano-3-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}prop-2-enoate

Cat. No. B2877707
CAS RN: 478258-32-1
M. Wt: 349.41
InChI Key: HNFRZJASVYNOOJ-LFIBNONCSA-N
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Description

Ethyl (2E)-2-cyano-3-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}prop-2-enoate, also known as compound 1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has been shown to exhibit promising biological activities, including anti-inflammatory, anticancer, and antibacterial properties.

Scientific Research Applications

Crystal Packing Interactions

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate showcases unique crystal packing through rare N⋯π interactions, alongside C–H⋯N and C–H⋯O hydrogen bonds, forming a distinct zigzag double-ribbon structure. This illustrates the molecule's potential in materials science for creating structured materials with specific interaction patterns (Zhang et al., 2011).

Photophysical Properties for Probing Mechanisms

The photochemistry of 2-(1-naphthyl)ethyl benzoates, related to ethyl (2E)-2-cyano-3-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}prop-2-enoate, has been studied for its unique cycloaddition reactions and intramolecular exciplex formation. These properties are critical for understanding electron transfer mechanisms and could be instrumental in photochemical research and applications (Morley & Pincock, 2001).

Synthesis and Heterocyclic Chemistry

Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, a compound related to this compound, has been used in synthesizing a range of heterocyclic compounds, demonstrating the molecule's versatility in generating complex chemical structures with potential pharmaceutical applications (Grigoryan et al., 2011).

Antibacterial and Antifungal Activities

Ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, structurally related to this compound, have shown significant antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents (Patel & Patel, 2017).

Antitumor Activities

Compounds based on this compound have been explored for their antitumor properties, with synthesized benzo[h]quinazolines showing promise as antineoplastic agents. This area of research holds potential for the development of novel cancer therapeutics (Markosyan et al., 2014).

properties

IUPAC Name

ethyl (E)-2-cyano-3-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-2-24-18(23)16(10-20)11-21-19-22-17(12-25-19)15-8-7-13-5-3-4-6-14(13)9-15/h3-9,11-12H,2H2,1H3,(H,21,22)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFRZJASVYNOOJ-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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